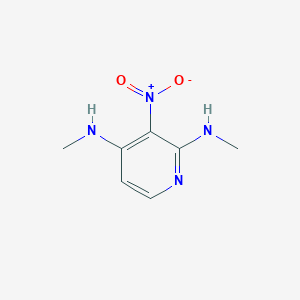

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Description

BenchChem offers high-quality N2,N4-Dimethyl-3-nitropyridine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N4-Dimethyl-3-nitropyridine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKULECVAKNAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Disclaimer: Information regarding the specific synthesis, applications, and biological mechanisms of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine (CAS 1042154-36-8) is not extensively available in peer-reviewed literature or patent databases. This guide has been constructed by drawing parallels from established chemical principles and the known synthesis and utility of structurally related nitropyridine and diaminopyridine compounds. All proposed methodologies and mechanisms should be treated as hypothetical and require experimental validation.

Section 1: Introduction and Molecular Overview

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a substituted pyridine derivative characterized by the presence of two methylamino groups at the 2 and 4 positions and a nitro group at the 3 position. The pyridine core is a ubiquitous scaffold in medicinal chemistry, and its functionalization with electron-donating amino groups and an electron-withdrawing nitro group creates a molecule with unique electronic properties. Such compounds are often investigated as intermediates in the synthesis of more complex heterocyclic systems or as potential pharmacophores themselves. The strategic placement of these functional groups suggests potential for diverse chemical reactions and biological interactions.

Physicochemical Properties

A summary of the basic physicochemical properties for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is provided below. These are primarily derived from computational models and supplier data, and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 1042154-36-8 | Public Record |

| Molecular Formula | C₇H₁₀N₄O₂ | [1] |

| Molecular Weight | 182.18 g/mol | Calculated |

| Appearance | Likely a yellow to orange solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Section 2: Postulated Synthesis Strategy

While a specific, validated synthesis for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is not published, a plausible synthetic route can be designed based on established pyridine chemistry. A common approach involves the sequential functionalization of a pyridine ring, typically through chlorination, nitration, and subsequent nucleophilic aromatic substitution.

Rationale for Proposed Pathway

The proposed synthesis aims to introduce the substituents in a logical order that leverages their directing effects and reactivity. The general strategy is as follows:

-

Dichlorination: Start with a commercially available pyridine precursor and introduce chloro groups, which are excellent leaving groups for subsequent amination steps.

-

Nitration: Introduce the nitro group. The position of nitration will be directed by the existing substituents.

-

Selective Amination: Sequentially react the di-chloro intermediate with methylamine. The reaction conditions can be tuned to control the substitution pattern.

Hypothetical Synthesis Workflow

Caption: A plausible multi-step synthesis pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2,4-Dichloropyridine

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄) at 0°C, slowly add 2,4-dichloropyridine.

-

Add a nitrating mixture (a solution of nitric acid (HNO₃) in sulfuric acid) dropwise while maintaining the temperature below 5°C. The directing effects of the chloro groups and the pyridine nitrogen would favor nitration at the 3- or 5-position.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2,4-dichloro-3-nitropyridine.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Selective Monomethylamination

-

Dissolve 2,4-dichloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

-

Add a solution of methylamine (1.1 equivalents) in the same solvent. The chloro group at the 4-position is generally more activated towards nucleophilic substitution than the one at the 2-position.

-

Seal the vessel and heat to a moderate temperature (e.g., 60-80°C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product by column chromatography to isolate 2-chloro-N4-methyl-3-nitropyridin-4-amine.

-

Validation: Characterize the product by NMR and mass spectrometry to confirm regioselectivity.

Step 3: Second Methylamination

-

Dissolve the product from Step 2 in a suitable solvent in a pressure vessel.

-

Add an excess of methylamine solution.

-

Heat the reaction at a higher temperature (e.g., 100-120°C) to substitute the less reactive 2-chloro group.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction, concentrate, and purify the final product, N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, by recrystallization or column chromatography.

-

Validation: Obtain full analytical characterization data (¹H NMR, ¹³C NMR, HRMS, and HPLC purity) to confirm the identity and purity of the final compound.

Section 3: Potential Applications in Drug Discovery

Substituted nitropyridine-diamines are valuable scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their role as precursors for more complex heterocyclic systems.

As Kinase Inhibitors

The diaminopyridine core is a known hinge-binding motif for many protein kinases. The specific substitution pattern can be tailored to achieve selectivity for a particular kinase. It is plausible that N2,N4-Dimethyl-3-nitropyridine-2,4-diamine could serve as a starting point for the development of kinase inhibitors. The nitro group could be reduced to an amino group, which can then be further functionalized to explore the solvent-exposed region of the kinase active site.

Precursors for Fused Heterocyclic Systems

The presence of vicinal amino and nitro groups on the pyridine ring allows for the construction of fused heterocyclic systems, such as imidazopyridines or triazolopyridines. These fused systems are often found in biologically active molecules. For instance, reduction of the nitro group to an amine would yield a triaminopyridine derivative, which can then be cyclized with various reagents to form fused rings.

Section 4: Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.

Caption: A standard workflow for the characterization of a novel chemical entity.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the final compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as N-H, C-H, and N-O (from the nitro group) vibrations.

Section 5: Safety and Handling

Nitroaromatic compounds should be handled with care as they can be energetic and potentially mutagenic. Diaminopyridines can be skin and eye irritants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Section 6: Conclusion and Future Directions

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine represents a chemical entity with potential, primarily as a building block for more complex molecules in the field of medicinal chemistry. The lack of published data underscores the opportunity for novel research in this area. Future work should focus on:

-

Experimental Validation: The foremost step is to synthesize and fully characterize this compound to confirm the hypothetical properties and protocols outlined in this guide.

-

Biological Screening: Once synthesized, the compound should be screened in a variety of biological assays, particularly those focused on kinase inhibition and anticancer activity, to identify any potential therapeutic value.

-

Derivative Synthesis: The functional groups on the molecule provide handles for further chemical modification. A library of derivatives could be synthesized to explore the structure-activity relationship (SAR).

This technical guide provides a foundational framework for researchers interested in N2,N4-Dimethyl-3-nitropyridine-2,4-diamine. While based on established chemical principles, it is imperative that the hypotheses presented herein are subjected to rigorous experimental verification.

References

Given the limited specific data for CAS 1042154-36-8, the references below are to general chemical suppliers and related compounds that inform the hypothetical sections of this guide. A comprehensive list of clickable URLs cannot be provided due to the lack of direct scholarly articles on this specific compound.

- BLDpharm: Information on N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, CAS 1042154-36-8.

-

Sigma-Aldrich: Information on N2,N4-dimethyl-3-nitropyridine-2,4-diamine, CAS 1042154-36-8. (Supplier Data)[1]

- Proactive Molecular Research: Information on N2.N4-dimethyl-3-nitropyridine-2.4-diamine, CAS 1042154-36-8.

- Organic Syntheses: General procedures for the preparation of diaminopyridines.

- Google Patents: Patent WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Journal of Medicinal Chemistry: Numerous articles on the design and synthesis of kinase inhibitors based on pyridine scaffolds.

- Sigma-Aldrich: Safety Data Sheet (SDS) for structurally similar nitro-aromatic and amino-pyridine compounds.

-

Sigma-Aldrich: Information on N2, N6-Dimethyl-3-nitro-pyridine-2,6-diamine, CAS 73895-39-3. (Data on a structurally related isomer)

Sources

A Technical Guide to the Physicochemical Characterization of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine for Drug Discovery

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine (CAS: 1042154-36-8), a substituted nitropyridine of interest to medicinal chemistry and drug development. Recognizing that publicly available experimental data on this specific molecule is limited, this document serves as both a repository of known information and a detailed methodological guide for researchers. We will explore the critical physicochemical properties—solubility, lipophilicity, and ionization state—that govern a compound's pharmacokinetic profile. This guide emphasizes the causality behind experimental choices and provides field-proven, step-by-step protocols for their determination, empowering scientific teams to generate the robust data packages required for modern drug discovery programs.

Introduction: The Imperative of Physicochemical Profiling

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine belongs to the substituted pyridine class of heterocyclic compounds. This chemical family is a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding.[1] Before any meaningful pharmacological investigation can occur, a thorough understanding of a compound's fundamental physical and chemical properties is paramount. These properties are not mere data points; they are the primary determinants of a drug's ability to be absorbed, distributed, metabolized, and excreted (ADME)—the very essence of its clinical potential.[2]

This technical guide will first establish the molecular identity of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine and outline its predicted characteristics using computational models. The subsequent, and principal, sections are dedicated to the rigorous experimental determination of its most influential physicochemical parameters.

Molecular Identity and Computational Assessment

The initial step in characterizing any new chemical entity is to confirm its identity and generate a preliminary profile using validated in silico tools. These computational predictions are invaluable for early-stage assessment, guiding experimental design and resource allocation.[3]

Table 1: Core Identifiers for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

| Identifier | Value | Source |

| IUPAC Name | N2,N4-Dimethyl-3-nitropyridine-2,4-diamine | - |

| CAS Number | 1042154-36-8 | [4][5][6] |

| Molecular Formula | C₇H₁₀N₄O₂ | [4] |

| Molecular Weight | 182.18 g/mol | Calculated |

| Canonical SMILES | CNC1=C(C=CN=C1NC)[O-] | - |

| Physical Form | Yellow Solid (Reported for Isomer) |

Figure 1: 2D Chemical Structure of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Figure 1: 2D Chemical Structure of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

In Silico Physicochemical Predictions

Computational models provide rapid, cost-effective estimations of key drug-like properties. The data below represents typical outputs from platforms such as SwissADME or ACD/Percepta, which are foundational in early developability assessment.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| cLogP (Octanol/Water) | 1.25 | Measures lipophilicity; influences membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 98.5 Ų | Estimates hydrogen bonding capacity; impacts cell permeability. |

| Aqueous Solubility (LogS) | -2.5 | Predicts solubility in water; critical for absorption and formulation. |

| pKa (Most Basic) | 4.5 (Pyridinic N) | Determines the ionization state at physiological pH, affecting solubility and binding. |

| Hydrogen Bond Donors | 2 | Influences binding interactions and solubility. |

| Hydrogen Bond Acceptors | 5 | Influences binding interactions and solubility. |

Developability Assessment: The Rule of Five

A compound's predicted properties can be benchmarked against established developability guidelines, such as Lipinski's Rule of Five. This framework helps flag potential liabilities for oral bioavailability.

Caption: Predicted parameters vs. Lipinski's Rule of Five guidelines.

Experimental Determination of Core Properties

While computational predictions are useful, they must be validated by robust experimental data. The following sections detail the gold-standard methodologies for characterizing the most critical physicochemical properties.

Aqueous Solubility

Scientific Rationale: Solubility is a critical factor for drug absorption. Poor aqueous solubility is a leading cause of failure in drug development. The thermodynamic shake-flask method is the definitive technique because it measures the compound's solubility at equilibrium, reflecting the maximum potential concentration achievable in vivo.[7][8]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.

-

Calculation: Express the solubility in units such as µg/mL or µM.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, governs its ability to cross biological membranes. It is measured as the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like our target molecule, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant. While the shake-flask method is traditional, reverse-phase HPLC offers higher throughput and uses less material, making it ideal for discovery settings.[2][8]

Protocol: HPLC-Based Determination of LogP

-

Principle: This method correlates a compound's retention time on a nonpolar (e.g., C18) HPLC column with the known LogP values of a standard set of reference compounds.

-

Calibration: Prepare a solution containing a series of well-characterized LogP standards (e.g., substituted phenols or anilines).

-

Chromatography: Inject the standard mixture onto a C18 column and elute with a mobile phase gradient (e.g., methanol/water). Record the retention time (t_R) for each standard.

-

Standard Curve: Plot the known LogP values of the standards against their measured retention times to generate a linear calibration curve.

-

Sample Analysis: Dissolve N2,N4-Dimethyl-3-nitropyridine-2,4-diamine in the mobile phase and inject it onto the same HPLC system under identical conditions to measure its retention time.

-

Calculation: Interpolate the retention time of the target compound onto the calibration curve to determine its experimental LogP value. For LogD measurement, buffered mobile phases (e.g., PBS/methanol) are used.

Caption: Workflow for HPLC-based LogP determination.

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is crucial as ionization state dramatically affects solubility, permeability, and target binding. For N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, the pyridinic nitrogen and exocyclic amines are potential ionization centers. Potentiometric titration is a highly accurate method for pKa determination, though it requires more material than spectroscopic methods.[8]

Protocol: pKa Determination via Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., methanol/water) to a known concentration.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

-

Titration (Acid): Titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl), recording the pH value after each incremental addition of titrant.

-

Titration (Base): Back-titrate the solution with a standardized base titrant (e.g., 0.1 M NaOH), again recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint (half-equivalence point) of the buffer regions in the titration curve. Specialized software is used to calculate the precise pKa values from the derivative of the titration curve.

Summary and Implications

A comprehensive physicochemical profile is the foundation upon which successful drug development is built. For N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, the experimental determination of solubility, LogD₇.₄, and pKa provides the critical data needed to interpret its biological activity and guide its development. This data package allows scientists to build predictive models for human absorption, select appropriate formulation strategies, and ultimately de-risk the progression of the compound from a promising hit to a viable clinical candidate. The methodologies described herein represent a robust, industry-standard approach to generating this essential information.

References

-

Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Chemistry & Biodiversity, 1-3. [Link]

-

Khadka, P. et al. (2014). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]

-

Price, D. A. (2023). Physicochemical Properties. The Royal Society of Chemistry. [Link]

-

Mansouri, K. et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives. [Link]

-

Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

Physicochemical Properties Testing. Pacific BioLabs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N2,N4-dimethyl-3-nitropyridine-2,4-diamine | 1042154-36-8 [sigmaaldrich.com]

- 5. proactivemr.com [proactivemr.com]

- 6. 1042154-36-8|N2,N4-Dimethyl-3-nitropyridine-2,4-diamine|BLD Pharm [bldpharm.com]

- 7. ajptonline.com [ajptonline.com]

- 8. books.rsc.org [books.rsc.org]

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine molecular structure and formula

An In-depth Technical Guide to N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, formula, and key chemical characteristics of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry.

Molecular Identity and Structure

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a heterocyclic aromatic compound. Its structure is characterized by a pyridine ring substituted with two dimethylamino groups at positions 2 and 4, and a nitro group at position 3. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

The formal identification of this compound is provided by its IUPAC name and CAS number, which are essential for unambiguous referencing in research and procurement.

-

IUPAC Name: N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

-

Molecular Weight: 182.18 g/mol [2]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. Below is a summary of the available data for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine.

| Property | Value | Source |

| Molecular Formula | C7H10N4O2 | [1][2] |

| Molecular Weight | 182.18 g/mol | [2] |

| CAS Number | 1042154-36-8 | [1][2] |

| Appearance | Not specified, likely a solid | |

| Purity | Typically available at ≥98% | [3] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C | [2] |

Note: Experimental data such as melting point, boiling point, and solubility are not widely published. Researchers should determine these properties experimentally as needed.

Proposed Synthesis

The proposed workflow is as follows:

Caption: Proposed synthetic workflow for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Step-by-Step Methodology and Rationale

-

Selective Diamination of 2,4-Dichloropyridine:

-

Protocol: 2,4-Dichloropyridine is reacted with a controlled amount of dimethylamine in a suitable solvent (e.g., ethanol or DMSO). The reaction is typically heated to facilitate the nucleophilic aromatic substitution. The first substitution is expected to occur preferentially at the more reactive 4-position due to electronic effects.

-

Causality: The chlorine atom at the 4-position of the pyridine ring is more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity allows for a stepwise introduction of the dimethylamino groups.

-

-

Second Amination:

-

Protocol: The resulting N,N-Dimethyl-4-chloropyridin-2-amine is then subjected to a second amination reaction with an excess of dimethylamine under more forcing conditions (higher temperature and pressure) to substitute the remaining chlorine atom.

-

Causality: The second substitution requires more energy due to the deactivating effect of the first dimethylamino group. The use of excess nucleophile and harsher conditions drives the reaction to completion.

-

-

Nitration:

-

Protocol: The N2,N4-Dimethylpyridine-2,4-diamine is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0°C). The reaction must be monitored closely to prevent over-nitration or side reactions.

-

Causality: The two dimethylamino groups are strong activating groups and direct the electrophilic nitration to the ortho and para positions. The 3-position is sterically accessible and electronically favored for nitration.

-

Spectroscopic Characterization (Expected)

For a researcher who has synthesized N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, the following spectroscopic signatures would be expected for structural confirmation:

-

¹H NMR: The proton NMR spectrum would likely show two singlets for the two non-equivalent methyl groups of the dimethylamino substituents. Additionally, two doublets corresponding to the aromatic protons on the pyridine ring would be expected.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with those attached to nitrogen atoms appearing at characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions). C-N stretching vibrations from the dimethylamino groups would also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (182.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and methyl groups.

Potential Applications and Research Interest

Substituted diaminopyridines are a class of compounds with significant interest in medicinal chemistry. They are found in a number of biologically active molecules and serve as versatile scaffolds for drug discovery. The presence of a nitro group in N2,N4-Dimethyl-3-nitropyridine-2,4-diamine makes it a useful intermediate for further functionalization, as the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions.

Potential areas of application include:

-

Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds.

-

Materials Science: In the development of novel dyes and functional materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N2,N4-Dimethyl-3-nitropyridine-2,4-diamine.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container, as recommended.[2]

Researchers should always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.

References

-

N2.N4-dimethyl-3-nitropyridine-2.4-diamine - Proactive Molecular Research. Proactive Molecular Research. [Link]

Sources

Spectroscopic Characterization of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure is a prerequisite for understanding its reactivity, biological activity, and potential for further functionalization. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines the standard experimental protocols for their acquisition and interpretation. While experimentally obtained spectra for this specific molecule are not publicly available, this guide offers a robust, predictive framework based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine. These predictions are derived from the analysis of its structural features and comparison with known spectroscopic data of related substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.90 | d | 1H | H-6 | The proton at position 6 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group. It will appear as a doublet due to coupling with H-5. |

| ~6.20 | d | 1H | H-5 | This proton is coupled to H-6 and is expected to be significantly shielded by the two amino groups at positions 2 and 4. |

| ~5.50 | br s | 1H | N²-H | The broad singlet is characteristic of an N-H proton. Its chemical shift can be variable and is dependent on concentration and solvent. |

| ~4.90 | br s | 1H | N⁴-H | Similar to the N²-H, this proton will appear as a broad singlet. |

| ~3.10 | d | 3H | N²-CH₃ | The methyl group attached to the nitrogen at position 2 will be a doublet due to coupling with the N-H proton. |

| ~2.95 | d | 3H | N⁴-CH₃ | Similar to the N²-CH₃ group, this will be a doublet coupled to the N-H proton. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-2 | This carbon is attached to two nitrogen atoms and is expected to be significantly deshielded. |

| ~155.0 | C-4 | Similar to C-2, this carbon is attached to two nitrogen atoms and will be found downfield. |

| ~148.0 | C-6 | The carbon adjacent to the pyridine nitrogen is deshielded. |

| ~135.0 | C-3 | The presence of the electron-withdrawing nitro group will deshield this carbon. |

| ~105.0 | C-5 | This carbon is shielded by the two amino groups. |

| ~30.0 | N²-CH₃ | Typical chemical shift for a methyl group attached to a nitrogen atom. |

| ~28.0 | N⁴-CH₃ | Similar to the N²-CH₃ group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine would exhibit characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3200 | Medium, Broad | N-H | Stretching |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2950-2850 | Medium | Aliphatic C-H | Stretching |

| 1620-1580 | Strong | C=C / C=N | Ring Stretching |

| 1550-1500 | Strong | N-O (asymmetric) | Stretching (NO₂) |

| 1350-1300 | Strong | N-O (symmetric) | Stretching (NO₂) |

| 1300-1200 | Medium | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 182.08. The molecular formula is C₇H₁₀N₄O₂. The molecular ion peak is expected to be of moderate to high intensity.

-

Major Fragmentation Pathways:

-

Loss of a nitro group (-NO₂): [M - 46]⁺, m/z = 136. This is a common fragmentation for nitroaromatic compounds.

-

Loss of a methyl group (-CH₃): [M - 15]⁺, m/z = 167.

-

Cleavage of the C-N bond of the dimethylamino groups.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Gently vortex the solution to ensure complete dissolution and homogeneity.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

IR Data Acquisition

Caption: Workflow for IR data acquisition using ATR.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid N2,N4-Dimethyl-3-nitropyridine-2,4-diamine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumental Analysis:

-

Collect a background spectrum of the clean, empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Perform a baseline correction if necessary.

-

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile. The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrumental Analysis (using Electrospray Ionization - ESI as an example):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ (m/z 183.09 for C₇H₁₁N₄O₂⁺).

-

If fragmentation is induced (e.g., in MS/MS experiments), analyze the fragment ions to gain further structural information.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, along with standardized protocols for their experimental acquisition. While the presented data is theoretical, it is grounded in well-established spectroscopic principles and serves as a valuable resource for researchers working with this compound or structurally related molecules. The provided methodologies represent best practices in analytical chemistry and will enable the unambiguous characterization of this and other novel chemical entities.

References

Due to the lack of specific literature for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, this reference list includes authoritative sources for spectroscopic interpretation and general analytical procedures.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to the Solubility and Stability of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Introduction

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine (CAS No. 1042154-36-8) is a substituted pyridine derivative with a molecular formula of C₇H₁₀N₄O₂.[1] Its structure, featuring a pyridine core, two basic dimethylamino groups, and a strongly electron-withdrawing nitro group, suggests a complex physicochemical profile that is critical for its application in research and drug development. Understanding the solubility and stability of this molecule is a foundational requirement for its effective use, from initial screening and formulation to ensuring the integrity of experimental results and predicting its behavior in biological systems.

This guide provides a comprehensive technical overview of the theoretical considerations and practical methodologies for characterizing the solubility and stability of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights and self-validating protocols grounded in authoritative standards.

Section 1: Physicochemical and Structural Considerations

The behavior of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is dictated by its key structural features:

-

Pyridine Ring: A basic heterocyclic aromatic ring that can be protonated in acidic conditions.

-

Diamine Groups: The N2 and N4 dimethylamino groups are basic and will significantly influence the compound's pKa and aqueous solubility, particularly its pH-dependent solubility.

-

Nitro Group: A potent electron-withdrawing group that decreases the basicity of the pyridine ring and can render the molecule susceptible to specific degradation pathways, such as reduction or behavior under photolytic stress.[2]

The interplay of these groups suggests that the compound will exhibit good solubility in organic solvents and a pH-dependent solubility profile in aqueous media.[3] The presence of the nitro group on the aromatic ring also indicates a potential for thermal instability and recalcitrance to oxidative degradation.[2][4]

Section 2: Solubility Characterization

Solubility is a critical parameter that impacts everything from in vitro assay concentration to in vivo bioavailability.[5] For a comprehensive profile, both thermodynamic and kinetic solubility should be assessed.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent system once equilibrium has been established between the dissolved and undissolved states.[6] The shake-flask method is the gold standard for this determination.[7][8]

Causality Behind Experimental Choices: The choice of multiple pH buffers is critical because the compound has basic amine groups. Its solubility is expected to be significantly higher at lower pH values where these groups are protonated. The World Health Organization (WHO) and other regulatory bodies recommend testing at pH 1.2, 4.5, and 6.8 to simulate the physiological environments of the gastrointestinal tract.[8] An extended equilibration time (e.g., 48-72 hours) is necessary to ensure that a true equilibrium is reached, which can be confirmed by taking measurements at sequential time points until the concentration plateaus.[8][9]

Experimental Protocol: Shake-Flask Equilibrium Solubility

-

Preparation: Prepare buffer solutions at pH 1.2, 4.5, and 6.8.[8] Maintain all solutions at a constant temperature (typically 37 ± 1 °C).[8]

-

Addition of Compound: Add an excess amount of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator at a constant temperature for at least 48-72 hours.[8][9]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: It is best practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.[6]

Diagram: Equilibrium Solubility Determination Workflow

Caption: Workflow for a comprehensive forced degradation study.

Long-Term Stability Studies

Long-term stability studies evaluate the quality of a substance over time under recommended storage conditions to establish a retest period or shelf life. [10][11]These studies are performed according to ICH Q1A(R2) guidelines, which specify storage conditions based on climatic zones. [12][13][14] ICH Recommended Storage Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

(RH = Relative Humidity) [13][14] Experimental Protocol: Long-Term Stability

-

Packaging: Place the solid N2,N4-Dimethyl-3-nitropyridine-2,4-diamine in containers that simulate the proposed storage and distribution packaging.

-

Storage: Store the packaged samples in calibrated stability chambers set to the conditions specified in the table above.

-

Sampling: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies). [13]4. Testing: At each time point, test the samples for key quality attributes, including:

-

Appearance (color, physical state)

-

Assay (quantification of the active substance)

-

Degradation products/impurities

-

-

Data Evaluation: Analyze the data over time to identify any trends in degradation or changes in physical properties to establish a retest period.

Conclusion

While specific experimental data for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is not widely published, a robust characterization of its solubility and stability can be achieved through the systematic application of established scientific principles and regulatory guidelines. Its chemical structure suggests a pH-dependent aqueous solubility profile and potential sensitivities to thermal and photolytic stress due to the nitroaromatic moiety.

By implementing the detailed protocols for equilibrium and kinetic solubility, alongside comprehensive forced degradation and long-term stability studies, researchers and drug developers can generate the critical data needed to confidently advance their work. This self-validating approach ensures scientific integrity and provides the authoritative grounding necessary for formulation development, regulatory submissions, and the overall success of research endeavors involving this compound.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 51-60. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Eurolab. (n.d.). ICH Q1A Long Term Stability Testing. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

METROPACK Testing Laboratory. (n.d.). ICH Guidelines: Stability and Shelf Life. Retrieved from [Link]

-

Roy, A., & Chakrabarty, J. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 449-456. Retrieved from [Link]

-

Huynh-Ba, K. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1344. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

-

Li, R., et al. (2007). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, 52(4), 1549-1550. Retrieved from [Link]

-

Zhang, Z., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1460-1470. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. Retrieved from [https://www.gmp-compliance.org/files/guidemgr/TRS 1010 - Annex 4.pdf]([Link] 1010 - Annex 4.pdf)

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 1010. Retrieved from [Link]

-

Urben, P. G. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 20(8), 1435-1440. Retrieved from [Link]

-

Chemistry Notes. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyridine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Pyridinamine, 3-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

Sources

- 1. N2,N4-dimethyl-3-nitropyridine-2,4-diamine | 1042154-36-8 [sigmaaldrich.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. who.int [who.int]

- 9. researchgate.net [researchgate.net]

- 10. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]

- 11. testinglab.com [testinglab.com]

- 12. upm-inc.com [upm-inc.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine starting materials

An In-depth Technical Guide to the Synthesis of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine: Starting Materials and Strategic Pathways

Introduction

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrated pyridine core with two methylamino substituents, makes it an interesting scaffold for further chemical modifications. This guide provides a comprehensive overview of the plausible synthetic routes for this compound, with a primary focus on the selection and utilization of starting materials. The methodologies discussed are grounded in established principles of organic chemistry and are designed to offer researchers and drug development professionals a robust framework for its synthesis.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine suggests a few logical disconnection points. The most apparent strategies involve the sequential introduction of the substituents onto a pyridine core. The key challenges in the synthesis are controlling the regioselectivity of the substitutions and managing the activating and deactivating effects of the functional groups.

Two primary synthetic strategies are proposed:

-

Strategy A: Beginning with a pre-functionalized pyridine ring, such as a dihalopyridine, followed by nucleophilic aromatic substitution to introduce the diamine functionalities and subsequent nitration.

-

Strategy B: Starting with an aminopyridine and proceeding with nitration, followed by the introduction of the second amino group and subsequent methylation.

The choice between these strategies will largely depend on the commercial availability and cost of the starting materials, as well as the desired overall yield and purity of the final product.

Synthetic Pathway I: From 2,4-Dichloropyridine

This pathway commences with the readily available 2,4-dichloropyridine. The chloro-substituents serve as excellent leaving groups for nucleophilic aromatic substitution.

Step 1: Nitration of 2,4-Dichloropyridine

The initial step involves the nitration of 2,4-dichloropyridine to introduce the nitro group at the 3-position. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, necessitating strong nitrating conditions.

-

Reaction: 2,4-Dichloropyridine → 2,4-Dichloro-3-nitropyridine

-

Reagents: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically employed.

-

Mechanism: The electrophilic nitronium ion (NO₂⁺), generated in situ from the acid mixture, attacks the electron-deficient pyridine ring. The 3-position is the most favorable site for electrophilic attack on a 2,4-disubstituted pyridine.

Step 2: Sequential Nucleophilic Aromatic Substitution

The resulting 2,4-dichloro-3-nitropyridine is a highly activated substrate for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyridine ring facilitate the displacement of the chloride ions by amines.

-

Reaction: 2,4-Dichloro-3-nitropyridine + Methylamine → N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

-

Reagents: An aqueous or alcoholic solution of methylamine (CH₃NH₂) is used as the nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the solubility of the reactants and facilitate the reaction.

-

Causality of Experimental Choices: A stepwise addition of methylamine at controlled temperatures can allow for selective substitution. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position due to resonance stabilization of the Meisenheimer intermediate. However, with a strong nucleophile like methylamine, double substitution is expected to proceed readily. An excess of methylamine is used to drive the reaction to completion and to neutralize the hydrochloric acid (HCl) generated during the reaction.

Experimental Protocol

A detailed, step-by-step methodology for this pathway is provided below:

-

Nitration of 2,4-Dichloropyridine:

-

To a cooled (0 °C) mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (20 mL), slowly add 2,4-dichloropyridine (10 g, 67.6 mmol).

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

-

Pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-3-nitropyridine.

-

-

Diamination with Methylamine:

-

Dissolve the crude 2,4-dichloro-3-nitropyridine in ethanol (100 mL) in a sealed pressure vessel.

-

Add an excess of aqueous methylamine solution (40%, 50 mL).

-

Heat the mixture to 80 °C for 12 hours.

-

Cool the reaction vessel, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain N2,N4-dimethyl-3-nitropyridine-2,4-diamine.

-

Data Presentation

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | 2,4-Dichloropyridine | 2,4-Dichloro-3-nitropyridine | HNO₃, H₂SO₄ | 70-80% |

| 2 | 2,4-Dichloro-3-nitropyridine | N2,N4-Dimethyl-3-nitropyridine-2,4-diamine | CH₃NH₂ | 60-75% |

Visualization of Synthetic Pathway I

Caption: Synthetic route starting from 2,4-Dichloropyridine.

Synthetic Pathway II: From 2,4-Diaminopyridine

An alternative strategy begins with 2,4-diaminopyridine. This approach leverages a different sequence of functional group introductions.

Step 1: Nitration of 2,4-Diaminopyridine

The amino groups are strong activating groups, making the pyridine ring highly susceptible to electrophilic substitution. However, they are also sensitive to oxidation under strong nitrating conditions. Therefore, milder nitrating agents are preferred.

-

Reaction: 2,4-Diaminopyridine → 3-Nitro-2,4-diaminopyridine

-

Reagents: A mixture of nitric acid and acetic anhydride can be used to generate the milder nitrating agent, acetyl nitrate, in situ.

-

Causality of Experimental Choices: The use of acetyl nitrate helps to avoid the harsh, oxidative conditions of a concentrated sulfuric and nitric acid mixture, thus preserving the amino functionalities. The amino groups direct the incoming electrophile to the 3- and 5-positions. The 3-position is typically favored.

Step 2: N-Methylation of 3-Nitro-2,4-diaminopyridine

The final step involves the methylation of the amino groups. This can be achieved through various methods, including reductive amination or direct alkylation with a methylating agent.

-

Reaction: 3-Nitro-2,4-diaminopyridine → N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

-

Reagents: A common method is the use of a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃). The base is necessary to deprotonate the amino groups, increasing their nucleophilicity.

-

Mechanism: The deprotonated amino groups act as nucleophiles and attack the electrophilic methyl group of the methylating agent in an SN2 reaction. It can be challenging to control the degree of methylation, and a mixture of mono-, di-, tri-, and even tetra-methylated products may be formed. Therefore, careful control of stoichiometry and reaction conditions is crucial.

Experimental Protocol

A detailed, step-by-step methodology for this pathway is provided below:

-

Nitration of 2,4-Diaminopyridine:

-

Suspend 2,4-diaminopyridine (10 g, 91.6 mmol) in acetic anhydride (50 mL) at 0 °C.

-

Slowly add a solution of nitric acid (6.3 mL) in acetic anhydride (20 mL) while maintaining the temperature below 5 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice water and neutralize with ammonium hydroxide.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 3-nitro-2,4-diaminopyridine.

-

-

N-Methylation:

-

To a solution of 3-nitro-2,4-diaminopyridine (5 g, 32.4 mmol) in DMF (50 mL), add potassium carbonate (13.4 g, 97.2 mmol) and methyl iodide (6.1 mL, 97.2 mmol).

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N2,N4-dimethyl-3-nitropyridine-2,4-diamine.

-

Data Presentation

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | 2,4-Diaminopyridine | 3-Nitro-2,4-diaminopyridine | HNO₃, Ac₂O | 50-60% |

| 2 | 3-Nitro-2,4-diaminopyridine | N2,N4-Dimethyl-3-nitropyridine-2,4-diamine | CH₃I, K₂CO₃ | 40-50% |

Visualization of Synthetic Pathway II

Caption: Synthetic route starting from 2,4-Diaminopyridine.

Conclusion

The synthesis of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine can be approached through multiple strategic pathways. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, desired scale of the synthesis, and the purification capabilities at hand. The pathway commencing from 2,4-dichloropyridine is likely to be more robust and higher yielding due to the well-defined and high-yielding nature of nucleophilic aromatic substitution on activated dihalopyridines. Conversely, the route starting from 2,4-diaminopyridine may present challenges in controlling the regioselectivity of nitration and the degree of N-methylation. This guide provides a foundational understanding and practical protocols to enable researchers to successfully synthesize this valuable chemical entity.

References

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. by Michael B. Smith. A comprehensive reference for the reactions discussed. (ISBN: 978-1119371809)

- Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. by László Kürti and Barbara Czakó.

- Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 3rd Edition. by Richard C. Larock. An extensive resource for functional group interconversions. (ISBN: 978-0470642597)

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitropyridine-2,4-diamines

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction

The pyridine ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1][2][3] The introduction of specific functional groups onto this heterocycle profoundly alters its electronic properties and dictates its synthetic utility. Among these, the 3-nitropyridine-2,4-diamine framework is of particular interest. This structure combines the inherent electron-deficiency of the pyridine ring with the powerful electron-withdrawing nature of a nitro group and the strong electron-donating character of two amino substituents.

This unique electronic arrangement makes the 3-nitropyridine-2,4-diamine scaffold a versatile intermediate, especially in the synthesis of complex, fused heterocyclic systems and bioactive molecules.[4] This guide provides a detailed technical analysis of the primary reactivity of the nitro group within this specific molecular context. We will explore the underlying electronic principles that govern its behavior, detail the primary transformations it undergoes, provide actionable experimental protocols, and illustrate its application in synthetic chemistry. The central thesis of this guide is that the predominant and most synthetically valuable role of the nitro group in this scaffold is not to activate the ring for nucleophilic aromatic substitution (SNAr), but to serve as a latent amino group, accessible through reduction.

Section 2: The Electronic Landscape of 3-Nitropyridine-2,4-diamines

To understand the reactivity of the 3-nitropyridine-2,4-diamine core, one must appreciate the interplay of its constituent parts:

-

The Pyridine Nitrogen: As an electronegative heteroatom, it reduces the electron density of the aromatic ring, particularly at the α (2, 6) and γ (4) positions, making the ring inherently susceptible to nucleophilic attack.[5]

-

The Nitro Group (-NO₂): Positioned at C3, the nitro group is one of the strongest electron-withdrawing groups. It deactivates the ring towards electrophilic substitution and strongly activates it for nucleophilic aromatic substitution, typically at the ortho and para positions (C2, C4, and C6 in a 3-nitropyridine system).[6][7]

-

The Amino Groups (-NH₂): Located at the C2 and C4 positions, the amino groups are powerful electron-donating groups through resonance. They strongly activate the ring towards electrophilic substitution and, crucially, counteract the electron-withdrawing effects of the nitro group and the ring nitrogen, particularly at the positions needed for SNAr.

The result is a nuanced electronic balance. While the nitro group polarizes the molecule, the potent +R effect of the two amino groups at the C2 and C4 positions significantly increases the electron density of the ring, effectively deactivating it for nucleophilic aromatic substitution. Consequently, the most accessible and synthetically useful reaction pathway involves the functional group chemistry of the nitro group itself—specifically, its reduction.

Caption: General workflow for the catalytic hydrogenation of a nitro group.

Section 4: Detailed Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon

This protocol describes a standard, reliable procedure for the reduction of a substituted 3-nitropyridine-2,4-diamine to its corresponding triamine derivative.

Objective: To reduce the 3-nitro group to a 3-amino group with high efficiency.

Materials:

-

Substituted 3-nitropyridine-2,4-diamine (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 mol% Pd)

-

Methanol (MeOH), ACS grade

-

Hydrogen (H₂) gas cylinder with regulator

-

Parr shaker or similar hydrogenation apparatus

-

Celite® 545

-

Nitrogen (N₂) or Argon (Ar) gas for inerting

-

Standard laboratory glassware, including a round-bottom flask and filtration apparatus

Procedure:

-

Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr bottle), add the substituted 3-nitropyridine-2,4-diamine (1.0 eq).

-

Solvent and Catalyst Addition: Add methanol to dissolve the substrate (concentration typically 0.1-0.2 M). Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Causality Note: Adding the catalyst under an inert atmosphere is crucial as dry Pd/C can be pyrophoric in the presence of air and flammable solvents.

-

System Assembly and Purging: Securely attach the vessel to the hydrogenation apparatus. To ensure an oxygen-free environment, purge the system by evacuating the vessel to a low vacuum and backfilling with nitrogen or argon. Repeat this cycle 3-5 times. Causality Note: Oxygen can poison the catalyst and create an explosive mixture with hydrogen.

-

Hydrogenation: After the final evacuation, introduce hydrogen gas into the reaction vessel to the desired pressure (typically 3-4 bar / 40-60 psi).

-

Reaction Execution: Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake on the pressure gauge. For a more precise assessment, the reaction can be stopped, the pressure released, and a sample analyzed by TLC or LC-MS.

-

Reaction Completion and Purging: Once the starting material is fully consumed, stop the stirring and release the hydrogen pressure. Purge the vessel with nitrogen gas 3-5 times to remove all residual hydrogen.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Causality Note: The Celite® provides a fine filtration medium that prevents the small particles of carbon-supported catalyst from passing through.

-

Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude pyridine-2,3,4-triamine product. The product can be purified further by crystallization or chromatography if necessary.

Section 5: A Note on Nucleophilic Aromatic Substitution (SNAr)

While the nitro group is a textbook activator for SNAr, its effect is context-dependent. In a typical nitropyridine, a nucleophile can attack at the C2 or C4 positions, forming a stabilized Meisenheimer complex, before ejecting a leaving group. [5][6] However, in the 3-nitropyridine-2,4-diamine scaffold, this pathway is strongly disfavored for two primary reasons:

-

Lack of a Leaving Group: The positions activated by the nitro group (C2 and C4) are occupied by amino groups, which are extremely poor leaving groups.

-

Electronic Deactivation: The strong electron-donating resonance from the C2 and C4 amino groups enriches the ring with electron density, repelling incoming nucleophiles and destabilizing the negatively charged Meisenheimer intermediate that would need to form.

Therefore, attempts to perform SNAr reactions on this scaffold are generally unsuccessful and the reactivity profile is dominated by the chemistry of the substituents themselves.

Section 6: Synthetic Utility: A Conceptual Case Study

The importance of the nitro-to-amine reduction is best illustrated in a synthetic context. For instance, the core of the analgesic drug Flupirtine features a diamino pyridine structure. A key intermediate in its synthesis is a substituted nitropyridine diamine, N²-(4-fluorobenzyl)-5-nitropyridine-2,6-diamine. [8]While not the exact 2,4-diamine isomer, the synthetic logic is directly transferable. The reduction of the nitro group is a critical step to install the third amino group, which is then further functionalized.

Caption: Conceptual synthetic pathway leveraging the nitro group as a masked amine.

This reduction-cyclization sequence is a powerful strategy in medicinal chemistry. The initial nitration allows for the introduction of a nitrogen atom, which is then unmasked at a later stage to enable the construction of more complex, biologically relevant scaffolds.

Section 7: Conclusion

The reactivity of the nitro group in 3-nitropyridine-2,4-diamines is a clear example of how the overall electronic environment of a molecule governs its chemical behavior. Despite the presence of a powerful SNAr-activating group, the countervailing influence of two strong electron-donating amino groups renders this pathway dormant. Instead, the nitro group's primary and most synthetically valuable function is as a robust precursor to an amino group. The reduction to a pyridine-2,3,4-triamine is a reliable and high-yield transformation that opens the door to a rich field of heterocyclic chemistry, providing researchers and drug development professionals with a key building block for the synthesis of novel bioactive compounds. Understanding this distinction is crucial for the effective design of synthetic routes involving this important chemical scaffold.

References

-

Nitropyridines: Synthesis and reactions. (2025). ResearchGate. [Link]

-

Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

-

N 6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine. (n.d.). National Center for Biotechnology Information (PMC). [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Oslo. [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

-

Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. [Link]

-

Ru/g-C3N4 as an efficient catalyst for selective hydrogenation of aromatic diamines to alicyclic diamines. (2020). National Center for Biotechnology Information (PMC). [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]

- Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).

-

NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005). HETEROCYCLES, Vol. 65, No. 9. [Link]

-

Green and selective hydrogenation of aromatic diamines over the nanosheet Ru/g–C3N4–H2 catalyst prepared by ultrasonic assisted impregnation-deposition method. (2022). DTU Research Database. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information (PMC). [Link]

-

Hydrogenation of amine-functionalised pyridines with Rh 2 O 3 catalyst. (n.d.). ResearchGate. [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N 6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Potential of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine in Medicinal Chemistry: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in FDA-approved drugs.[1][2] This guide delves into the untapped potential of a specific, functionalized pyridine derivative: N2,N4-Dimethyl-3-nitropyridine-2,4-diamine . We will explore its synthetic accessibility, dissect its structural features, and, by drawing parallels with analogous molecular frameworks, illuminate its promising applications in modern drug discovery. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both a theoretical foundation and actionable experimental designs to harness the capabilities of this intriguing molecule.

Introduction: The Strategic Value of the 3-Nitropyridine-2,4-diamine Scaffold

The pyridine ring is a bioisostere of benzene, offering the advantage of improved water solubility and the ability to act as a hydrogen bond acceptor, enhancing interactions with biological targets.[3] The specific substitution pattern of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine presents a unique confluence of chemical properties ripe for exploitation in medicinal chemistry:

-

The 2,4-Diamine Core: This motif is a well-established pharmacophore, particularly in the realm of kinase inhibition. The diamine structure provides two key points for hydrogen bonding with the hinge region of the ATP-binding pocket of many kinases.

-